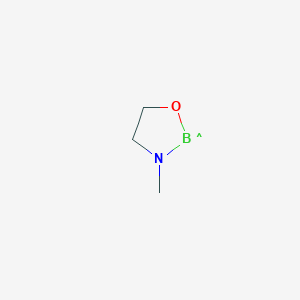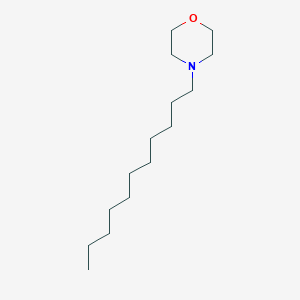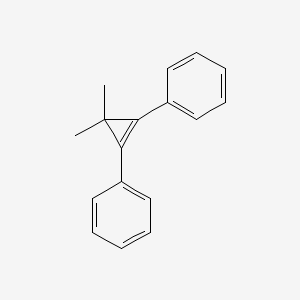
(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene is an organic compound that features a cyclopropene ring substituted with phenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene typically involves the cyclopropenation of a suitable precursor. One common method is the reaction of phenylacetylene with a dimethylcarbene source under specific conditions. The reaction may require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency. Continuous flow reactors might be employed to ensure consistent production rates.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl ring or the cyclopropene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaNH2) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce cyclopropane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
While specific biological or medicinal applications of this compound are not well-documented, similar compounds have been studied for their potential pharmacological properties. Research could explore its use as a precursor for drug development.
Industry
In industry, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism by which (3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene exerts its effects would depend on its specific application. In chemical reactions, the cyclopropene ring’s strain and reactivity play a crucial role. In potential biological applications, the compound’s interaction with molecular targets, such as enzymes or receptors, would be key.
Comparison with Similar Compounds
Similar Compounds
Cyclopropene: The simplest cyclopropene compound, which serves as a fundamental building block.
Phenylcyclopropene: A compound with a phenyl group attached to the cyclopropene ring.
Dimethylcyclopropene: A compound with two methyl groups attached to the cyclopropene ring.
Uniqueness
(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene is unique due to the combination of phenyl and dimethyl substitutions on the cyclopropene ring
Properties
CAS No. |
50555-61-8 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(3,3-dimethyl-2-phenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C17H16/c1-17(2)15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
QUIRCZSUYVLXFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


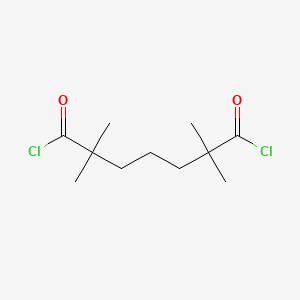
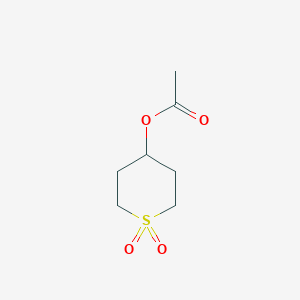
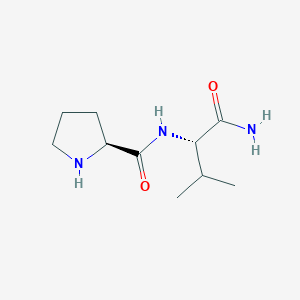

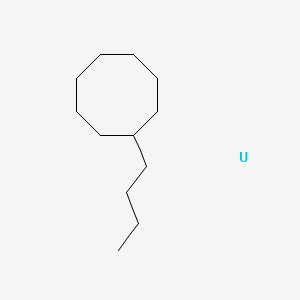

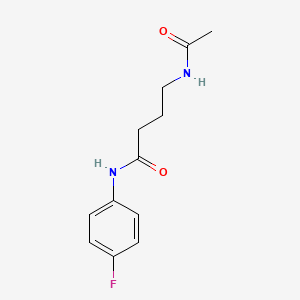
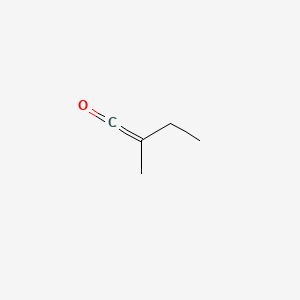
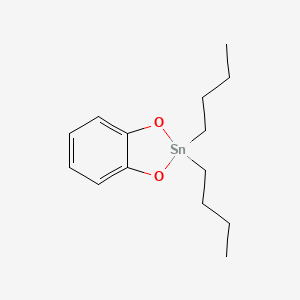
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
